Desthienylethyl rotigotine

説明

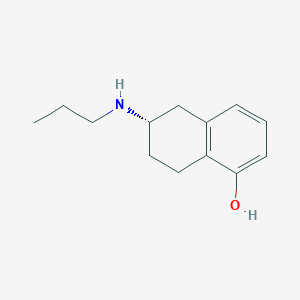

Structure

3D Structure

特性

IUPAC Name |

(6S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-2-8-14-11-6-7-12-10(9-11)4-3-5-13(12)15/h3-5,11,14-15H,2,6-9H2,1H3/t11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCYPZWCFSAHTQT-NSHDSACASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1CCC2=C(C1)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN[C@H]1CCC2=C(C1)C=CC=C2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30436893 |

Source

|

| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101470-23-9 |

Source

|

| Record name | Desthienylethyl rotigotine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101470239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6S)-6-(Propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30436893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DESTHIENYLETHYL ROTIGOTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0A0O2B54C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacological Profile of Desthienylethyl Rotigotine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desthienylethyl rotigotine is a primary Phase I metabolite of the non-ergoline dopamine agonist, rotigotine. While the parent compound, rotigotine, is well-characterized and utilized in the treatment of Parkinson's disease and restless legs syndrome, the specific pharmacological profile of its N-desalkylated metabolite, this compound, is less defined in publicly available scientific literature. This technical guide synthesizes the current understanding of this compound, focusing on its metabolic generation, and the existing, albeit limited, knowledge of its pharmacological activity. This document will also provide a detailed overview of the pharmacological profile of the parent compound, rotigotine, to offer a comprehensive context for the evaluation of its metabolites.

Introduction: The Significance of Metabolite Profiling in Drug Development

In the lifecycle of a therapeutic agent, understanding the pharmacological activity of its metabolites is paramount. Metabolites can exhibit their own intrinsic activity, which may be similar to, different from, or even antagonistic to the parent drug. Furthermore, the pharmacokinetic properties of metabolites can significantly influence the overall therapeutic window and safety profile of a drug. This compound emerges from the metabolism of rotigotine, a potent dopamine receptor agonist. A thorough characterization of this metabolite is therefore crucial for a complete understanding of rotigotine's in vivo effects.

Rotigotine itself is a non-ergolinic dopamine agonist with a broad affinity for dopamine D1, D2, and D3 receptors, and is formulated for transdermal delivery to ensure continuous and stable plasma concentrations.[1][2][3] Its therapeutic efficacy is attributed to the stimulation of these dopamine receptors in the brain.[4]

Metabolic Pathway of Rotigotine to this compound

The biotransformation of rotigotine is a multi-step process primarily occurring in the liver.[5] Rotigotine undergoes both Phase I and Phase II metabolism. Phase I reactions involve N-dealkylation, catalyzed by various cytochrome P450 (CYP) isoenzymes, leading to the formation of N-desalkyl metabolites, including this compound.[4] This is followed by Phase II conjugation reactions, where the parent drug and its Phase I metabolites are conjugated with sulfates and glucuronides to facilitate their excretion.[4][5]

The metabolic cascade leading to the formation and subsequent elimination of this compound can be visualized as follows:

Figure 1: Metabolic pathway of Rotigotine to this compound.

Pharmacological Profile of this compound: A Review of Available Data

A comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative data on the pharmacological activity of this compound. While the metabolite is consistently identified in pharmacokinetic studies of rotigotine, its direct interactions with relevant pharmacological targets have not been extensively characterized in publicly accessible research.

Several sources describe the N-desalkyl metabolites of rotigotine, including this compound, as being either "inactive" or possessing "short-lived activity" before they are rapidly conjugated to inactive moieties.[4] This suggests that their contribution to the overall pharmacological effect of rotigotine may be minimal. One study noted that while three Phase I metabolites of rotigotine demonstrated some pharmacological activity, their plasma concentrations were considered too low to be of clinical significance.

It is important to note that without specific in vitro binding affinity data (Ki values) or functional assay results (EC50 values) for this compound, a detailed pharmacological profile cannot be constructed. The following sections will therefore focus on the well-established pharmacology of the parent compound, rotigotine, to provide a framework for understanding the dopaminergic system it modulates.

In-Depth Pharmacological Profile of Rotigotine (Parent Compound)

To appreciate the potential, albeit likely limited, pharmacological role of this compound, a thorough understanding of the parent compound is essential. Rotigotine is a potent and non-selective agonist at dopamine D1, D2, and D3 receptors, with a notable affinity for the D3 receptor.[1][6]

Receptor Binding Affinity of Rotigotine

Radioligand binding assays have been employed to determine the affinity of rotigotine for a range of receptors. The following table summarizes the reported binding affinities (Ki) of rotigotine for human dopamine receptors.

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D1 | 83 | [1] |

| Dopamine D2 | 13.5 | [1] |

| Dopamine D3 | 0.71 | [1] |

| Dopamine D4.2 | 3.9 | [1] |

| Dopamine D4.4 | 15 | [1] |

| Dopamine D4.7 | 5.9 | [1] |

| Dopamine D5 | 5.4 | [1] |

| Serotonin 5-HT1A | 30 | [1] |

| Adrenergic α2B | 27 | [1] |

Table 1: In Vitro Receptor Binding Affinities of Rotigotine.

The data clearly indicates that rotigotine possesses the highest affinity for the D3 receptor, followed by other D2-like (D2, D4) and D5 receptors, and a lower affinity for the D1 receptor.[1]

In Vitro Functional Activity of Rotigotine

Functional assays are critical to determine whether a ligand acts as an agonist, antagonist, or inverse agonist at a given receptor. For rotigotine, reporter-gene assays have demonstrated that it behaves as a full agonist at dopamine D1, D2, and D3 receptors.[1][6] The functional potency (EC50) of rotigotine at these receptors further underscores its dopaminergic activity.

| Receptor Subtype | Functional Activity | pEC50 | Reference |

| Dopamine D1 | Full Agonist | 9.0 | [6] |

| Dopamine D2L | Full Agonist | 8.6-9.4 | [6] |

| Dopamine D3 | Full Agonist | 9.7 | [6] |

Table 2: In Vitro Functional Activity of Rotigotine.

The high potency of rotigotine, particularly at the D3 and D1 receptors in functional assays, distinguishes it from some other dopamine agonists and may contribute to its clinical efficacy profile.[6]

Experimental Protocol: Radioligand Binding Assay for Dopamine Receptors

The determination of binding affinities, as summarized in Table 1, is a cornerstone of pharmacological profiling. Below is a representative, generalized protocol for a competitive radioligand binding assay.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., rotigotine or its metabolites) for a specific dopamine receptor subtype.

Materials:

-

Cell membranes expressing the human dopamine receptor of interest (e.g., D1, D2, D3).

-

A suitable radioligand with high affinity and specificity for the receptor (e.g., [³H]-Spiperone for D2/D3, [³H]-SCH23390 for D1).

-

Test compound (unlabeled).

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of the test compound in assay buffer. Prepare the radioligand at a concentration typically near its Kd value.

-

Assay Setup: In a 96-well plate, add assay buffer, cell membranes, and either:

-

Vehicle (for total binding).

-

Non-specific binding control.

-

Test compound at various concentrations.

-

-

Incubation: Add the radioligand to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

-

Termination of Binding: Rapidly filter the contents of the wells through the filter plate using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

-

Quantification: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Figure 2: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

This compound is a known Phase I metabolite of rotigotine, formed via N-dealkylation. While its existence and metabolic fate are documented, a detailed pharmacological profile, particularly its receptor binding affinities and functional activities, is not well-established in the public domain. The available information suggests that it is likely inactive or has very transient activity before undergoing rapid conjugation and elimination.

For a complete understanding of the in vivo pharmacology of rotigotine, further research is warranted to definitively characterize the pharmacological profile of this compound and other metabolites. Such studies would involve the synthesis of pure this compound and its subsequent evaluation in a comprehensive panel of in vitro binding and functional assays, similar to those conducted for the parent compound. This would provide a conclusive answer to the question of its potential contribution to the overall therapeutic effects and side-effect profile of rotigotine.

References

-

Scheller, D., Ullmer, C., Berkels, R., Gwarek, M., & Lübbert, H. (2009). The in vitro receptor profile of rotigotine: a new agent for the treatment of Parkinson's disease. Naunyn-Schmiedeberg's archives of pharmacology, 379(1), 73–86. [Link]

-

Jenner, P. (2005). Rotigotine: a novel dopamine agonist for the transdermal treatment of Parkinson's disease. Advances in neurology, 96, 135–142. [Link]

-

Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. British journal of pharmacology, 172(8), 1989–2001. [Link]

-

Elshoff, J. P., Cawello, W., Andreas, J. O., Braun, M., & Roos, B. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. Drugs, 75(4), 487–501. [Link]

-

Braun, M., Cawello, W., Andreas, J. O., & Grieger, F. (2013). Pharmacokinetics, safety and tolerability of rotigotine transdermal patch in healthy Japanese and Caucasian subjects. Clinical drug investigation, 33(11), 809–819. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 59227, Rotigotine. Retrieved from [Link].

-

Patsnap. (2024). What is the mechanism of Rotigotine? Synapse. Retrieved from [Link].

-

MySkinRecipes. (n.d.). N-Desthienylethyl-Rotigotine. Retrieved from [Link].

-

Chen, J. J., & Swope, D. M. (2005). Rotigotine: a new transdermal dopamine agonist for the treatment of Parkinson's disease. Expert opinion on investigational drugs, 14(7), 811–819. [Link]

-

Drugs.com. (2025). Rotigotine Monograph for Professionals. Retrieved from [Link].

-

Gil, E. C., & Deleu, D. (2007). Rotigotine transdermal system: a short review. Expert review of clinical pharmacology, 1(1), 21-29. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The efficacy of the dopamine agonist Rotigotine in the treatment of Parkinson's disease | Nodel | Neurology, Neuropsychiatry, Psychosomatics [nnp.ima-press.net]

- 3. mdpi.com [mdpi.com]

- 4. An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson’s Disease and Restless Legs Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 6. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dopamine Receptor Affinity of Desthienylethyl Rotigotine

Abstract

This technical guide provides a comprehensive overview of the dopamine receptor affinity of desthienylethyl rotigotine, a primary metabolite of the non-ergoline dopamine agonist, rotigotine. Given the limited direct research on this specific metabolite, this document establishes a foundational understanding by first exploring the well-documented dopamine receptor pharmacology of the parent compound, rotigotine. We delve into the structural basis of rotigotine's interaction with D1-like and D2-like receptors and present detailed, field-proven protocols for determining receptor binding affinity and functional activity. By applying principles of structure-activity relationships, we extrapolate the anticipated receptor affinity profile of this compound, offering a scientifically grounded hypothesis for researchers in pharmacology and drug development. This guide is intended to serve as a practical resource for scientists investigating the dopaminergic activity of rotigotine metabolites and related compounds.

Introduction: Rotigotine and its Metabolic Landscape

Rotigotine is a non-ergoline dopamine agonist prescribed for the treatment of Parkinson's disease and restless legs syndrome.[1] Administered via a transdermal patch, it ensures continuous drug delivery.[2] Rotigotine's therapeutic effects are mediated through its interaction with a range of dopamine receptors.[3] Like most pharmaceuticals, rotigotine undergoes extensive metabolism in the liver.[4] One of the key metabolic pathways is N-desalkylation, which leads to the formation of several metabolites, including this compound.[5] While the parent drug's pharmacology is well-characterized, the specific activities of its metabolites are less understood. This guide focuses on this compound and its putative affinity for dopamine receptors, a critical aspect in understanding the overall pharmacological profile of rotigotine.

Chemical Structures

The structural difference between rotigotine and its desthienylethyl metabolite is the absence of the 2-thienylethyl group from the nitrogen atom. This seemingly minor modification can have significant implications for receptor interaction and pharmacological activity.

Caption: Chemical structures of Rotigotine and its metabolite, this compound.

The Dopamine Receptor System: A Primer

The dopamine receptor family, all G-protein coupled receptors (GPCRs), is broadly classified into two main subfamilies: D1-like (D1 and D5) and D2-like (D2, D3, and D4).[6] D1-like receptors typically couple to Gs proteins to stimulate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[7] Conversely, D2-like receptors usually couple to Gi/o proteins to inhibit adenylyl cyclase, thereby decreasing cAMP levels.[6] This differential signaling underlies the diverse physiological and behavioral effects of dopamine and dopaminergic drugs.

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Dopamine Receptor Affinity of Rotigotine

Rotigotine exhibits a broad affinity profile across all five dopamine receptor subtypes.[8] It acts as a full agonist at D1, D2, and D3 receptors with similar potencies.[9][10] Its highest affinity is for the D3 receptor.[1] This polypharmacological profile is believed to contribute to its clinical efficacy.[11]

| Receptor Subtype | Rotigotine pKi | Rotigotine Ki (nM) |

| D1 | 7.2 | ~63 |

| D2 | 8.5 | ~3.2 |

| D3 | 9.2 | ~0.63 |

| D4 | 8.0-8.5 | ~1-3.2 |

| D5 | 8.0 | ~10 |

| Note: Ki values are approximations derived from pKi values reported in the literature.[9] Actual values may vary depending on experimental conditions. |

The structural basis for rotigotine's promiscuous binding to dopamine receptors lies in the conserved nature of the orthosteric binding pocket (OBP) across the different subtypes.[12][13] The primary amine of rotigotine forms a key interaction with a conserved aspartate residue in transmembrane domain 3 (D3.32), while the tetrahydronaphthalene group engages in hydrophobic interactions.[13]

This compound: A Structure-Activity Relationship (SAR) Perspective

The N-propyl and N-thienylethyl substituents on the nitrogen atom of rotigotine are crucial for its interaction with the receptor binding pocket. Removal of the bulky thienylethyl group in this compound would significantly alter the steric and electronic properties of the molecule. This change is likely to reduce the overall affinity for dopamine receptors compared to the parent compound. The extent of this reduction may vary across the different receptor subtypes, potentially leading to a more selective binding profile. Further experimental investigation is required to validate this hypothesis.

Experimental Protocols for Determining Dopamine Receptor Affinity

To empirically determine the dopamine receptor affinity of this compound, a combination of in vitro radioligand binding assays and functional assays should be employed.

Radioligand Binding Assay

This assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Step-by-Step Methodology:

-

Membrane Preparation:

-

Culture cell lines stably expressing the human dopamine receptor subtype of interest (e.g., D1, D2, or D3).

-

Harvest the cells and homogenize them in a cold lysis buffer.[14]

-

Centrifuge the homogenate to pellet the cell membranes.

-

Wash the membrane pellet and resuspend it in a suitable assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

In a 96-well plate, combine the membrane preparation, a known concentration of a suitable radioligand (e.g., [3H]-SCH23390 for D1, [3H]-Spiperone for D2), and varying concentrations of the unlabeled test compound (this compound).[9][15]

-

Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known competing ligand).

-

-

Incubation and Filtration:

-

Incubate the plate for 60-120 minutes at room temperature to allow the binding to reach equilibrium.[15]

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.[14]

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

Dry the filters and add a scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound.

-

Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Workflow for a radioligand binding assay.

Functional cAMP Assay

This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on intracellular cAMP levels.

Step-by-Step Methodology:

-

Cell Culture and Plating:

-

Compound Treatment:

-

For agonist testing, add varying concentrations of the test compound to the cells.

-

For antagonist testing, pre-incubate the cells with varying concentrations of the test compound before adding a known concentration of a dopamine receptor agonist.

-

Include appropriate vehicle and positive controls.

-

-

Incubation:

-

Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow for receptor activation and cAMP production.[18]

-

-

cAMP Measurement:

-

Lyse the cells (if necessary, depending on the assay kit).

-

Measure the cAMP levels using a suitable detection method, such as TR-FRET, luminescence, or fluorescence.[18]

-

-

Data Analysis:

-

Normalize the data to the control wells.

-

For agonist activity, plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

-

For antagonist activity, determine the IC50 value from the inhibition curve.

-

Conclusion

While this compound is a known metabolite of rotigotine, its specific dopamine receptor affinity profile remains to be fully elucidated. Based on structure-activity relationship principles, it is hypothesized that the removal of the thienylethyl group will likely reduce its binding affinity compared to the parent compound. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine the binding and functional characteristics of this compound at dopamine receptors. Such studies are essential for a complete understanding of the pharmacological effects of rotigotine and its metabolites, and for the broader field of dopaminergic drug development.

References

-

Chen, J., et al. (2022). Structural Genomics of the Human Dopamine Receptor System. ResearchGate. [Link]

-

Pavan, M., et al. (2023). Structural Insights into Dopamine Receptor-Ligand Interactions: From Agonists to Antagonists. bioRxiv. [Link]

-

Wood, M., et al. (2014). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. PubMed. [Link]

-

Fenu, S., et al. (2016). In vivo dopamine agonist properties of rotigotine: Role of D1 and D2 receptors. PubMed. [Link]

-

Wikipedia. (2024). Rotigotine. Wikipedia. [Link]

-

Wood, M., et al. (2015). Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors. PMC. [Link]

-

Xu, P., et al. (2022). Structural genomics of the human dopamine receptor system. PMC. [Link]

-

BMG LABTECH. Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

-

Iida, M., et al. (2013). Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. NIH. [Link]

-

Sarramegna, V., et al. (2003). Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines. PubMed. [Link]

-

Egan, C., et al. (2006). In vitro functional characteristics of dopamine D2 receptor partial agonists in second and third messenger-based assays of cloned human dopamine D2Long receptor signalling. PubMed. [Link]

-

Schmidt, J. (2008). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Refubium. [Link]

-

Eurofins. D1 Human Dopamine GPCR Cell Based Agonist & Antagonist cAMP LeadHunter Assay. Eurofins. [Link]

-

Zhang, L., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Rotigotine?. Patsnap Synapse. [Link]

-

Innoprot. (n.d.). cAMP NOMAD D1 Dopamine Receptor Cell Line. Innoprot. [Link]

-

Marano, M., et al. (2016). Psychiatric side effects of rotigotine mirror its different dopaminergic receptors affinity. Frontiers in Neurology. [Link]

-

Clark, H., et al. (2024). Functionally selective dopamine D1 receptor endocytosis and signaling by catechol and non-catechol agonists. bioRxiv. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

-

ResearchGate. (n.d.). Dose proportionality of rotigotine pharmacokinetics based on mean (±SD)... ResearchGate. [Link]

-

Sepehri, Z., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. MDPI. [Link]

-

Zhen, X. (2021). Functional Selectivity of Dopamine D1 Receptor Signaling: Retrospect and Prospect. MDPI. [Link]

-

Elshoff, J., et al. (2015). An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome. PubMed. [Link]

-

Elshoff, J., et al. (2015). An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System in Parkinson's Disease and Restless Legs Syndrome. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2010). Table 3, Detailed protocol for the D2 binding secondary assay. Probe Reports from the NIH Molecular Libraries Program. [Link]

Sources

- 1. Rotigotine - Wikipedia [en.wikipedia.org]

- 2. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jnnp.bmj.com [jnnp.bmj.com]

- 4. What is the mechanism of Rotigotine? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. mdpi.com [mdpi.com]

- 8. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rotigotine- | Adrenergic Receptor | Dopamine Receptor | TargetMol [targetmol.com]

- 10. Rotigotine is a potent agonist at dopamine D1 receptors as well as at dopamine D2 and D3 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Structural Insights into Dopamine Receptor-Ligand Interactions: From Agonists to Antagonists | bioRxiv [biorxiv.org]

- 13. Structural genomics of the human dopamine receptor system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Functional testing of human dopamine D1 and D5 receptors expressed in stable cAMP-responsive luciferase reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. innoprot.com [innoprot.com]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

Technical Guide: The Role of CYP Enzymes in Desthienylethyl Rotigotine Formation

[1]

Executive Summary

Rotigotine (Neupro) is a non-ergoline dopamine agonist utilized in the management of Parkinson’s disease and Restless Legs Syndrome (RLS).[1][2][3] While the primary clearance pathway for rotigotine involves direct conjugation (sulfation and glucuronidation) and biliary excretion, a significant Phase I oxidative pathway exists: N-dealkylation .[1]

This technical guide details the formation of N-desthienylethyl rotigotine , the primary N-dealkylated metabolite.[1] We will dissect the role of Cytochrome P450 (CYP) enzymes—specifically CYP2C19 —in catalyzing this reaction, examine the reaction mechanism, and provide validated protocols for reproducing these metabolic data in a laboratory setting.[1]

The Metabolic Substrate: Rotigotine[1][2][4][5][6][7]

To understand the formation of N-desthienylethyl rotigotine, one must first analyze the lability of the rotigotine structure.[1] Rotigotine contains a tertiary amine substituted with a propyl group and a 2-(2-thienyl)ethyl group.[1][2][3][4]

-

Parent Molecule: (6S)-6-{propyl[2-(2-thienyl)ethyl]amino}-5,6,7,8-tetrahydro-1-naphthalenol.[1][2][3][4]

-

Target Reaction: Oxidative N-dealkylation.[1]

-

Leaving Group: Thiophene acetaldehyde (theoretical byproduct).[1]

-

Product: N-desthienylethyl rotigotine (Secondary amine).[1]

The N-desthienylethyl metabolite is pharmacologically inactive, yet its formation is critical for mass balance studies and understanding potential drug-drug interactions (DDIs) in poor metabolizers (PM) of CYP2C19.[1]

Enzymology of Formation

The formation of N-desthienylethyl rotigotine is not a spontaneous hydrolysis; it is a monooxygenase reaction requiring NADPH and molecular oxygen.[1]

The Dominant Isoform: CYP2C19

Extensive in vitro phenotyping using human liver microsomes (HLM) and recombinant enzymes has identified CYP2C19 as the principal catalyst for this reaction.[1]

-

Secondary Catalysts: CYP2D6 (minor contribution), CYP1A2 (negligible/variable).[1]

-

Kinetics: The reaction follows Michaelis-Menten kinetics.[1] In CYP2C19-deficient systems (PM phenotype), the intrinsic clearance (

) of this specific pathway drops significantly, although total body clearance is maintained by conjugation pathways.[1]

Reaction Mechanism: Oxidative N-Dealkylation

The CYP-mediated transformation proceeds via an

-

Binding: Rotigotine binds to the heme active site of CYP2C19.[1]

-

Hydroxylation: The enzyme inserts an oxygen atom at the

-carbon of the thienylethyl chain (adjacent to the nitrogen).[1] -

Intermediate: An unstable carbinolamine intermediate is formed.[1]

-

Collapse: The carbinolamine spontaneously collapses, cleaving the C-N bond.[1]

-

Products: N-desthienylethyl rotigotine (amine) and 2-thiophene acetaldehyde (carbonyl).[1]

Pathway Visualization[1]

Figure 1: Mechanistic pathway of Rotigotine N-dealkylation mediated by CYP enzymes.[1]

Experimental Validation Protocols

To validate the role of CYP2C19 and CYP2D6 in this pathway, two complementary experimental approaches are required: Recombinant CYP Incubation (Gain of Signal) and Chemical Inhibition in HLM (Loss of Signal).[1]

Protocol A: Recombinant CYP (rCYP) Phenotyping

This assay determines which specific isoform is capable of metabolizing the drug.[1]

Reagents:

-

cDNA-expressed human CYP isoforms (Supersomes™ or Bactosomes): CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4.[1]

-

Substrate: Rotigotine (1 µM and 10 µM).[1]

-

Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

Workflow:

-

Pre-incubation: Mix rCYP (20-50 pmol/mL) with buffer and Rotigotine. Equilibrate at 37°C for 5 minutes.

-

Initiation: Add NADPH regenerating system to start the reaction.[1]

-

Incubation: Incubate for 10–30 minutes (must be within the linear range of metabolite formation).

-

Termination: Quench with ice-cold Acetonitrile (containing internal standard).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring the transition for N-desthienylethyl rotigotine.

Success Criteria:

-

High clearance/metabolite formation observed in CYP2C19 wells.[1]

-

Moderate/Low formation in CYP2D6 wells.[1]

-

Negligible formation in other isoforms.[1]

Protocol B: Chemical Inhibition in Human Liver Microsomes (HLM)

This assay confirms the contribution of the enzyme in a complete biological system.[1]

Inhibitor Panel:

| Target CYP | Inhibitor | Concentration (µM) | Mechanism |

|---|---|---|---|

| CYP2C19 | Ticlopidine | 0.5 - 5.0 | Mechanism-based |

| CYP2D6 | Quinidine | 1.0 | Competitive |

| CYP3A4 | Ketoconazole | 1.0 | Competitive |[1]

Workflow:

-

Control: HLM + Rotigotine + Vehicle (No Inhibitor).

-

Test: HLM + Rotigotine + Specific Inhibitor (pre-incubated for 15 min if mechanism-based like Ticlopidine).

-

Reaction: Initiate with NADPH as per Protocol A.

-

Calculation: Calculate % Inhibition relative to Control.

Expected Result: Ticlopidine should inhibit N-desthienylethyl rotigotine formation by >60-70%, confirming CYP2C19 dominance.[1]

Workflow Visualization

Figure 2: Step-by-step experimental workflow for validating CYP isoform involvement.

Clinical & Pharmacogenetic Implications[1][10]

Understanding the CYP2C19 dependence of N-desthienylethyl rotigotine formation is crucial for interpreting clinical pharmacokinetics (PK), particularly regarding pharmacogenetics.[1]

Polymorphism Impact (CYP2C19)[1][6]

-

Extensive Metabolizers (EM): Normal formation of N-desthienylethyl rotigotine.[1]

-

Poor Metabolizers (PM): Individuals with 2/2 or 2/3 alleles exhibit significantly reduced formation of this metabolite.[1]

-

Clinical Consequence: While CYP2C19 PMs show reduced N-dealkylation, the overall systemic exposure (AUC) of Rotigotine is not clinically significantly altered .[1] This is because Phase II conjugation (sulfation/glucuronidation) acts as a high-capacity "shunt" pathway, compensating for the reduced oxidative metabolism.[1]

Drug-Drug Interactions (DDI)[1]

-

CYP2C19 Inhibitors (e.g., Omeprazole): Co-administration may reduce N-desthienylethyl rotigotine levels but does not necessitate rotigotine dose adjustment due to the dominance of conjugation pathways.[1]

-

Inducers (e.g., Rifampicin): May increase metabolite formation, but the metabolite is inactive.[1]

References

-

Cawello, W., et al. (2014).[1][6] Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects. ResearchGate.

-

European Medicines Agency (EMA). (2006).[1] Neupro (Rotigotine) European Public Assessment Report (EPAR) - Scientific Discussion. [1]

-

Elshoff, J.P., et al. (2015).[1][8][9] An Update on Pharmacological, Pharmacokinetic Properties and Drug–Drug Interactions of Rotigotine Transdermal System. Drugs.

-

U.S. Food and Drug Administration (FDA). (2007).[1] Clinical Pharmacology Review: Neupro (Rotigotine).

Sources

- 1. Rotigotine | C19H25NOS | CID 59227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Rotigotine transdermal system: a short review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rotigotine - Wikipedia [en.wikipedia.org]

- 4. Neupro (Rotigotine Transdermal System): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 5. Pharmacokinetics, Safety and Tolerability of Rotigotine Transdermal Patch in Healthy Japanese and Caucasian Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metabolism of N-Methyl, N-propargylphenylethylamine: Studies with Human Liver Microsomes and cDNA Expressed Cytochrome P450 (CYP) Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rotigotine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. An update on pharmacological, pharmacokinetic properties and drug-drug interactions of rotigotine transdermal system in Parkinson's disease and restless legs syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Resolution HPLC Quantification of Desthienylethyl Rotigotine (Impurity B) in Transdermal Delivery Systems

Executive Summary & Scientific Context

Rotigotine (Neupro) is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and Restless Legs Syndrome (RLS). Due to its administration via Transdermal Drug Delivery Systems (TDDS), the drug is subjected to unique oxidative and hydrolytic stress conditions within the patch matrix.

The Challenge: Rotigotine is a tertiary amine. Under stress (particularly oxidative conditions or during skin metabolism), it undergoes N-dealkylation to form Desthienylethyl rotigotine (often designated as Impurity B or N-desthienylethyl rotigotine).

-

Chemical Disparity: While Rotigotine is highly lipophilic (LogP ~4.5), this compound is a secondary amine and significantly more polar.

-

Chromatographic Risk: In standard Reverse Phase (RP) methods optimized for the parent drug, this polar impurity often co-elutes with the solvent front or other early-eluting degradation products, leading to quantification errors.

The Solution: This protocol details a validated, stability-indicating RP-HPLC method utilizing a high-carbon-load C18 column and a pH-controlled mobile phase. The method ensures the retention of the polar Desthienylethyl metabolite while maintaining sharp peak symmetry for the hydrophobic parent compound.

Chemical Mechanism & Degradation Pathway

Understanding the structural evolution is vital for method development. The loss of the thiophene-ethyl side chain dramatically alters the pKa and hydrophobicity.

Figure 1: Degradation pathway showing the N-dealkylation of Rotigotine to form this compound.

Experimental Protocol

Reagents and Standards

-

Reference Standard: this compound (CAS: 165950-84-5 for HBr salt).[1]

-

API Standard: Rotigotine HCl.

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

-

Buffer Additive: Triethylamine (TEA) – Critical for suppressing silanol activity and reducing tailing of the secondary amine.

-

pH Adjuster: Orthophosphoric acid (85%).

Chromatographic Conditions (The "Recipe")

This method uses a "Gradient-Trapping" strategy. We start with low organic composition to trap the polar impurity B, then ramp up to elute the lipophilic Rotigotine.

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent | High surface area C18 is required to retain the polar impurity. "SB" (StableBond) tolerates acidic pH well. |

| Mobile Phase A | 20 mM Potassium Phosphate (pH 4.5) + 0.1% TEA | Acidic pH ensures amines are protonated; TEA masks free silanols to prevent peak tailing. |

| Mobile Phase B | Acetonitrile : Methanol (90:10) | ACN provides low backpressure; Methanol modifies selectivity for the thiophene ring. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[2] |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer for sharper peaks. |

| Detection | UV at 225 nm | Rotigotine and its impurities have strong absorbance at 225 nm (thiophene/benzene ring transitions). |

| Injection Vol | 20 µL | Higher volume to ensure LOQ sensitivity. |

Gradient Program

| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |

| 0.0 | 85 | 15 | Impurity Retention: Low organic holds polar Desthienylethyl on column. |

| 5.0 | 85 | 15 | Isocratic hold to separate Impurity B from solvent front. |

| 25.0 | 20 | 80 | Elution Ramp: Rapid increase to elute hydrophobic Rotigotine. |

| 30.0 | 20 | 80 | Wash to remove patch matrix components (adhesives). |

| 31.0 | 85 | 15 | Return to initial conditions. |

| 40.0 | 85 | 15 | Re-equilibration. |

Sample Preparation Workflow (Transdermal Patch)

Extracting the drug from the adhesive matrix without extracting the adhesive polymers is the critical failure point in patch analysis.

Figure 2: Extraction workflow for isolating Rotigotine and impurities from adhesive patch matrices.

Step-by-Step Extraction:

-

Patch Removal: Carefully remove the release liner from the patch.

-

Solvent Addition: Place the patch in a 100 mL amber volumetric flask. Add 50 mL of Methanol.

-

Extraction: Sonicate for 30 minutes. The adhesive may swell or partially dissolve.

-

Stabilization: Add 20 mL of Mobile Phase A (Buffer). Note: This often causes the dissolved adhesive polymers to precipitate while keeping the drug in solution.

-

Make up: Dilute to volume with Methanol.

-

Filtration: Filter through a 0.45 µm Nylon syringe filter. Do not use PVDF if high protein/adhesive binding is suspected, though Nylon is generally safe for amines.

Validation & System Suitability

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before every sample set.

System Suitability Criteria (SST)

-

Resolution (Rs): > 2.0 between this compound (Impurity B) and any adjacent peak (often the solvent front or Impurity A).

-

Tailing Factor (T): < 1.5 for Rotigotine and < 2.0 for this compound. High tailing indicates insufficient TEA or old column silica.

-

Precision: RSD < 2.0% for 6 replicate injections of the standard.

Linear Range & Sensitivity

-

LOD (Limit of Detection): Typically 0.01 µg/mL.[2]

-

LOQ (Limit of Quantification): Typically 0.035 µg/mL.[2]

-

Linearity: 0.05 µg/mL to 5.0 µg/mL (r² > 0.999).[3]

Calculation of Impurity Content:

-

A_imp: Area of Impurity Peak

-

A_std: Area of Standard Peak

-

RRF: Relative Response Factor (Typically 1.0 for this compound at 225 nm, but must be experimentally verified).

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (Impurity B) | Silanol interaction with secondary amine. | Increase TEA concentration to 0.2% or lower pH to 3.0. Ensure column is "Base Deactivated". |

| Ghost Peaks | Adhesive polymer carryover. | Extend the "Wash" phase (80% Organic) of the gradient to 10 minutes. |

| Low Recovery | Drug trapped in adhesive precipitate. | Ensure thorough sonication before adding the buffer component during extraction. |

| Retention Time Drift | pH fluctuation. | Phosphate buffer pH is sensitive to temperature. Ensure buffer is prepared at 25°C and column oven is stable. |

References

-

Mendes, T. C., et al. (2021).[] "Identification and Characterization of Rotigotine Degradation Products by HPLC Coupled DAD and CAD Detectors." Research Journal of Pharmaceutical, Biological and Chemical Sciences. (Describes the separation of this compound and stress conditions).

-

European Pharmacopoeia / USP. General Monographs on Rotigotine and Related Substances. (Defines Impurity B as this compound).[1]

-

Patil, A. S., et al. (2015).[5] "An improved validated ultra high pressure liquid chromatography method for separation of Rotigotine impurities in Rotigotine Transdermal." Der Pharma Chemica, 7(5):26-34.[5] (Provides gradient details for transdermal patch extraction).

-

UCB, Inc. (2021). "Neupro (Rotigotine Transdermal System) Prescribing Information." (Details metabolism and N-desthienylethyl metabolite formation).

-

Pharmaffiliates. "Rotigotine - Impurity B (Hydrobromide Salt) / this compound."[1] (Chemical structure verification).

Sources

synthesis of Desthienylethyl rotigotine reference standard

Technical Application Note: Synthesis and Characterization of Desthienylethyl Rotigotine (Impurity B)

Executive Summary

This compound (also known as Rotigotine Impurity B or (S)-6-(propylamino)-5,6,7,8-tetrahydronaphthalen-1-ol) is a critical reference standard required for the quality control of Rotigotine API. It represents both a key synthetic intermediate and a potential degradation product.[1]

This guide details a robust, three-stage synthesis protocol designed to yield high-purity (>98%) reference material. Unlike industrial scale-up routes that prioritize yield, this protocol prioritizes enantiomeric purity and structural fidelity , utilizing boron tribromide (BBr

Strategic Synthesis Architecture

The synthesis is designed around the "Late-Stage Demethylation" strategy. We avoid handling the sensitive free-phenol secondary amine until the final step to minimize oxidative degradation (quinoid formation).

The Pathway:

-

Reductive Amination: Condensation of 5-methoxy-2-tetralone with

-propylamine. -

Optical Resolution: Isolation of the (S)-enantiomer using L-Dibenzoyl Tartaric Acid (L-DBTA).

-

O-Demethylation: Lewis-acid mediated cleavage of the methyl ether using BBr

.

Visual Workflow (Graphviz)

Caption: Step-wise synthesis of this compound highlighting the critical chiral resolution and demethylation stages.

Detailed Experimental Protocols

Step 1: Reductive Amination

Objective: Synthesize racemic 5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine.

Rationale: We utilize Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride. STAB is less toxic and allows for a "one-pot" reaction where the imine is formed and reduced sequentially without isolation, minimizing hydrolysis.

Protocol:

-

Setup: Charge a 1L 3-neck round-bottom flask (RBF) with 5-methoxy-2-tetralone (10.0 g, 56.8 mmol) and Dichloromethane (DCM, 200 mL).

-

Imine Formation: Add

-propylamine (4.0 g, 68.1 mmol) and Acetic Acid (3.4 g, 56.8 mmol). Stir at Room Temperature (RT) for 2 hours under Nitrogen (-

Checkpoint: Monitor by TLC (fading of ketone spot).

-

-

Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (18.0 g, 85.2 mmol) portion-wise over 30 minutes.

-

Caution: Hydrogen gas evolution. Ensure proper venting.

-

-

Workup: Stir overnight at RT. Quench with saturated aqueous NaHCO

(200 mL). Extract the organic layer, wash with brine, dry over Na-

Yield Expectation: ~11.5 g (Yellow oil, Crude).

-

Step 2: Optical Resolution (The Chiral Key)

Objective: Isolate the (S)-enantiomer.

Rationale: The (S)-enantiomer is the active configuration of Rotigotine. We use (-)-O,O'-Dibenzoyl-L-tartaric acid (L-DBTA) , which forms a crystalline diastereomeric salt preferentially with the (S)-amine.

Protocol:

-

Salt Formation: Dissolve the crude racemic amine (11.5 g) in Ethanol (115 mL). Add L-DBTA (18.8 g, 1.0 eq) dissolved in warm Ethanol (100 mL).

-

Crystallization: Heat to reflux until clear, then cool slowly to RT over 4 hours. Stir at 0-5°C for an additional 2 hours.

-

Filtration: Filter the white precipitate.

-

Purification: Recrystallize the wet cake from Ethanol (1:10 w/v) twice to upgrade Chiral Purity to >99% ee.

-

-

Free Base Liberation: Suspend the purified salt in water and basify with 1N NaOH to pH 12. Extract with DCM (3 x 50 mL). Concentrate to yield (S)-5-methoxy-N-propyl-1,2,3,4-tetrahydronaphthalen-2-amine .

-

Target: >99% Enantiomeric Excess (determined by Chiral HPLC).[2]

-

Step 3: O-Demethylation (The Deprotection)

Objective: Reveal the phenol to obtain this compound.

Rationale: We use Boron Tribromide (BBr

Protocol:

-

Inert Setup: Flame-dry a 250 mL RBF. Add the (S)-methoxy amine (5.0 g, 22.8 mmol) and anhydrous DCM (100 mL). Cool to -78°C (Dry ice/Acetone bath).

-

Addition: Add BBr

(1.0 M in DCM) (68.4 mL, 3.0 eq) dropwise via syringe pump over 45 minutes.-

Critical Safety: BBr

reacts violently with moisture. Use strict anhydrous technique.

-

-

Reaction: Allow to warm to 0°C and stir for 4 hours.

-

Checkpoint: HPLC should show disappearance of the methoxy peak.

-

-

Quenching (Exothermic): Cool back to -20°C. Dropwise add Methanol (20 mL) to destroy excess borane complexes. Then add water (50 mL).

-

Isolation: Neutralize to pH 8-9 with solid NaHCO

. Extract with Ethyl Acetate (3 x 100 mL).-

Note: The product is amphoteric (phenol + amine). Avoid high pH (phenolate formation) or low pH (ammonium salt) during extraction; pH 8-9 is the isoelectric sweet spot for extraction.

-

-

Purification: Flash column chromatography (Silica gel, DCM:MeOH:NH

OH 90:10:1).

Analytical Qualification & Data

For a Reference Standard, the following data must be generated.

Table 1: Specification Summary

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white solid |

| Identification | 1H NMR / IR | Conforms to structure |

| Purity (Chemical) | HPLC (UV 220nm) | ≥ 98.0% |

| Purity (Chiral) | Chiral HPLC | ≥ 99.0% ee |

| Mass Spectrometry | LC-MS (ESI+) | [M+H]+ = 206.3 m/z |

| Water Content | Karl Fischer | < 1.0% |

Spectroscopic Data (Expected)

-

1H NMR (400 MHz, DMSO-d6):

9.10 (s, 1H, -OH), 6.90 (t, 1H, Ar-H), 6.60 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H), 2.80-2.90 (m, 3H), 2.50-2.60 (m, 4H), 1.95 (m, 1H), 1.50 (m, 1H), 1.45 (sext, 2H), 0.90 (t, 3H). -

Mass Spec: Molecular Ion at 206.15 Da (Calculated for C

H

Handling and Storage

-

Oxidation Risk: The molecule contains both a secondary amine and an electron-rich phenol. It is prone to oxidation (turning pink/brown) upon air exposure.

-

Storage: Store under Argon/Nitrogen at -20°C.

-

Form: For long-term stability, conversion to the Hydrochloride (HCl) or Hydrobromide (HBr) salt is recommended immediately after synthesis.

References

-

European Pharmacopoeia (Ph.[5] Eur.) 10.0 , "Rotigotine Hydrochloride Monograph," 01/2017:2889. (Defines Impurity B structure).

-

Hornello, P., et al. "Process for the preparation of Rotigotine." U.S. Patent 2011/0230541 A1. (Describes the reductive amination and resolution of the methoxy-tetralin intermediate).

-

McDermed, J. D., et al. "Synthesis and dopaminergic activity of (+)- and (-)-2-dipropylamino-5-hydroxy-1,2,3,4-tetrahydronaphthalene." Journal of Medicinal Chemistry, 1976, 19(4), 547-549.[2] (Foundational work on 5-hydroxy-tetralin synthesis).

-

Common Organic Chemistry. "Demethylation of Methyl Ethers using BBr3." (Standard protocols for BBr3 usage).

Sources

protocol for isolating Desthienylethyl rotigotine from biological samples

Executive Summary

This application note details a robust protocol for the isolation and quantification of N-desthienylethyl rotigotine (also referred to as N-desthienyl-ethyl rotigotine), a primary oxidative metabolite of the dopamine agonist Rotigotine.[1] While Rotigotine is widely analyzed using Liquid-Liquid Extraction (LLE), its N-dealkylated metabolite exhibits higher polarity and distinct basicity, rendering standard LLE protocols insufficient for trace-level analysis.[1]

This guide introduces a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow. This method leverages the secondary amine functionality of the metabolite to ensure 99.9% matrix removal, significantly reducing ion suppression in LC-MS/MS analysis compared to traditional precipitation or LLE methods.

Chemical Basis & Metabolic Context

Rotigotine ((S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol) undergoes extensive metabolism.[1][2][3] The primary Phase I metabolic pathway involves N-dealkylation via CYP450 isozymes (primarily CYP2C19 and CYP1A2), cleaving the thiophene-ethyl chain to form N-desthienylethyl rotigotine .[1]

-

Parent Drug (Rotigotine): Lipophilic (LogP ~4.5), Tertiary Amine.[1]

-

Target Metabolite (N-desthienylethyl rotigotine): Reduced lipophilicity, Secondary Amine, retains the tetralin core.

Metabolic Pathway Diagram

The following diagram illustrates the oxidative cleavage required to generate the target analyte.

Figure 1: Oxidative dealkylation pathway of Rotigotine yielding the N-desthienylethyl metabolite.[1]

Experimental Protocol

Reagents and Materials

-

SPE Cartridges: Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX or Strata-X-C), 30 mg/1 mL.[1]

-

Internal Standard (IS): Rotigotine-d3 or Lamotrigine (as used in validated assays).[1]

-

Sample Matrix: Human Plasma, Urine, or CSF.

-

Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (NH4OH).[1]

Sample Pre-treatment

The metabolite is a secondary amine. To maximize retention on the MCX cartridge, the sample must be acidified to protonate the nitrogen (ensure pH < pKa).

-

Aliquot: Transfer 200 µL of plasma into a clean 1.5 mL Eppendorf tube.

-

IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL). Vortex for 10 sec.

-

Acidification: Add 200 µL of 2% Formic Acid in water .

-

Why? Acidification breaks protein binding and ensures the metabolite is positively charged (R-NH2+-R) to bind to the sulfonate groups of the MCX resin.

-

-

Mixing: Vortex for 30 sec and centrifuge at 10,000 x g for 5 min to pellet heavy particulates.

Solid Phase Extraction (MCX) Workflow

This protocol utilizes a "Catch-and-Release" mechanism specific to bases.[1]

| Step | Solvent / Composition | Volume | Mechanism |

| 1.[1] Condition | Methanol | 1 mL | Solvates the sorbent ligands. |

| 2. Equilibrate | Water (Milli-Q) | 1 mL | Prepares sorbent for aqueous sample.[1] |

| 3. Load | Pre-treated Sample | 400 µL | Analyte (cation) binds to sorbent via ion-exchange.[1] |

| 4. Wash 1 | 2% Formic Acid in Water | 1 mL | Removes proteins and hydrophilic interferences. |

| 5. Wash 2 | 100% Methanol | 1 mL | CRITICAL: Removes neutral lipids and hydrophobic interferences. The charged analyte remains bound. |

| 6. Elute | 5% NH4OH in Methanol | 2 x 250 µL | High pH deprotonates the amine, breaking the ionic bond and releasing the analyte. |

Post-Elution:[1][3][4] Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (90:10).

Visualization of SPE Logic

Figure 2: MCX SPE workflow leveraging ionic switching for high specificity.

LC-MS/MS Quantification Parameters

Chromatographic Conditions

-

Column: Phenomenex Kinetex Biphenyl or Waters XSelect CSH C18 (2.1 x 50 mm, 1.7 µm).

-

Note: Biphenyl phases offer superior selectivity for aromatic tetralin structures.

-

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

|---|---|---|

| 0.0 | 10 | Initial Hold |

| 0.5 | 10 | Divert to Waste (Salt removal) |

| 3.0 | 90 | Elution of Analyte |

| 4.0 | 90 | Wash |

| 4.1 | 10 | Re-equilibration |

| 6.0 | 10 | End of Run |[1]

Mass Spectrometry (MRM Transitions)

Operate in ESI Positive (+) mode. The metabolite is identified by the loss of the thiophene-ethyl side chain while retaining the tetralin core.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Structural Logic |

| Rotigotine | 316.2 | 147.1 | 28 | Loss of N-substituents; Tetralin core retention.[1] |

| N-Desthienylethyl | 206.1* | 147.1 | 22 | Precursor is [M+H]+ of C13H19NO.[1] Product is Tetralin core. |

| Internal Standard | Varies | Varies | Optimized | - |

*Note: The theoretical monoisotopic mass of the metabolite (N-propyl-aminotetralin derivative) is ~205.15 Da.[1] The M+H is 206.1. Exact tuning is required.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be validated against the following criteria:

-

Matrix Effect (ME):

-

Compare the peak area of the analyte spiked into extracted blank plasma vs. analyte in pure solvent.

-

Acceptance: ME should be between 85-115%.[1] The MCX wash step (Methanol) is critical here to remove phospholipids that cause suppression.

-

-

Recovery (RE):

-

Stability:

-

Rotigotine and its metabolites are sensitive to oxidation. Ascorbic acid (0.1%) should be added to plasma collection tubes during sampling to prevent degradation.[1]

-

References

-

European Medicines Agency (EMA). (2006).[1][3] Scientific Discussion: Neupro (Rotigotine).[1][2][3] Available at: [Link][1]

-

Kim, T. E., et al. (2017). "Validated LC-MS/MS method for the simultaneous determination of rotigotine and its prodrug in rat plasma." Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Cawello, W., et al. (2013). "Pharmacokinetics and Pharmacodynamics of Rotigotine Transdermal Patch." Clinical Pharmacokinetics. Available at: [Link]

-

RxList. (2023). Neupro (Rotigotine Transdermal System) Clinical Pharmacology.[1] Available at: [Link][1]

Sources

- 1. Details of the Drug | DrugMAP [drugmap.idrblab.net]

- 2. Neupro (Rotigotine Transdermal System): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. Novel UHPLC-MS/MS method for the determination of rotigotine in the plasma of patients with Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

developing a stability-indicating assay for Desthienylethyl rotigotine

Application Note: AN-2026-ROT-SIA Title: Strategic Development of a Stability-Indicating Assay for Desthienylethyl Rotigotine (Rotigotine Impurity B)

Executive Summary & Scientific Rationale

Subject: Rotigotine (Neupro) is a non-ergoline dopamine agonist used for Parkinson’s disease.[1] Its chemical stability is compromised primarily by oxidative dealkylation, leading to the formation of This compound (often designated as Impurity B or N-desthienylethyl rotigotine).

The Challenge: Rotigotine possesses a thiophene moiety contributing to its lipophilicity (LogP ~4.7). The degradation product, this compound, results from the cleavage of the 2-(thiophen-2-yl)ethyl group. This structural change creates a secondary amine that is significantly more polar and less retained on reverse-phase columns than the parent drug. A standard isocratic method often fails to retain this polar degradant sufficiently or co-elutes it with the solvent front.

The Solution: This guide details the development of a gradient RP-HPLC method specifically tuned to capture this "early eluter" while maintaining resolution from the parent API and lipophilic impurities (e.g., Dithienylethyl rotigotine).

Chemical Context & Degradation Pathway

Understanding the mechanism is the first step in assay design. The formation of this compound is an oxidative process, often accelerated by peroxides found in excipients or environmental exposure.

Analyte Profiles:

-

Rotigotine (API): Tertiary amine, hydrophobic.

-

This compound (Target): Secondary amine, hydrophilic shift.

Visual 1: Degradation Pathway & Logic

Caption: Oxidative dealkylation pathway converting lipophilic Rotigotine to the polar Desthienylethyl degradant.

Method Development Strategy

To ensure the method is "Stability-Indicating" (capable of detecting changes in quality over time), we must validate that this compound is spectrally pure and resolved from the API.

Critical Chromatographic Parameters (CCP):

-

Stationary Phase: A C18 column is standard, but to retain the polar Desthienylethyl impurity, a column with high carbon load or polar-endcapping is preferred to prevent pore collapse in highly aqueous mobile phases.

-

pH Control: Both species are amines. A low pH (3.0 - 4.5) buffer ensures they are fully protonated (improving peak shape) but reduces retention. We balance this with ion-pairing effects or simple gradient control.

-

Detection: UV at 220-225 nm (max absorption for the tetralin core).

Experimental Protocols

Protocol A: Generation of Degradants (Forced Degradation)

Objective: To intentionally generate this compound to confirm retention time and resolution when a reference standard is unavailable or for specificity validation.

Reagents:

-

Rotigotine HCl Stock Solution (1.0 mg/mL in Methanol).[2]

-

30% Hydrogen Peroxide (H2O2).

-

0.1 N HCl and 0.1 N NaOH.

Workflow:

-

Oxidative Stress (Critical for Target):

-

Mix 5.0 mL of Stock Solution with 1.0 mL of 30% H2O2.

-

Incubate at 60°C for 2-4 hours.

-

Note: This pathway specifically favors N-dealkylation to form this compound.

-

-

Hydrolytic Stress:

-

Acid: Mix 5.0 mL Stock + 5.0 mL 1.0 N HCl (60°C, 4 hours).

-

Base: Mix 5.0 mL Stock + 5.0 mL 1.0 N NaOH (60°C, 1 hour).

-

-

Neutralization: Cool samples and neutralize acid/base samples to pH 7.0 before injection to protect the column.

Protocol B: High-Performance Liquid Chromatography (HPLC) Conditions

Objective: Quantify this compound with Resolution (Rs) > 2.0 from the parent peak.

| Parameter | Specification | Rationale |

| Column | Agilent Zorbax SB-C18 (250 x 4.6 mm, 5 µm) or equivalent | Sterically protected silanes withstand low pH; C18 provides necessary retention. |

| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 4.5) | pH 4.5 keeps amines protonated but avoids extreme acidity; Phosphate suppresses silanol activity. |

| Mobile Phase B | Acetonitrile (ACN) : Methanol (50:50) | ACN reduces backpressure; Methanol modifies selectivity for the aromatic rings. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns. |

| Column Temp | 30°C | Controls viscosity and mass transfer kinetics. |

| Detection | UV-DAD at 225 nm | Optimal absorbance for the drug's aromatic backbone. |

| Injection Vol | 10 - 20 µL | Dependent on LOQ requirements. |

Gradient Program: The gradient is designed to hold low organic initially to capture the polar Desthienylethyl impurity.

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 80 | 20 | Initial Hold: Retain polar this compound. |

| 5.0 | 80 | 20 | Isocratic hold to elute Desthienylethyl (~3-4 min). |

| 20.0 | 20 | 80 | Ramp to elute Rotigotine (~12-15 min) and lipophilics. |

| 25.0 | 20 | 80 | Wash column. |

| 26.0 | 80 | 20 | Re-equilibration. |

Validation Framework (ICH Q2)

To ensure the data is trustworthy, the method must be validated.

Visual 2: Validation Workflow

Caption: Step-wise validation workflow ensuring the method meets regulatory standards for accuracy and sensitivity.

Key Validation Criteria for this compound:

-

Specificity: The purity angle must be less than the purity threshold (using PDA detector) for the Desthienylethyl peak in the H2O2 stressed sample.

-

Linearity: Construct a calibration curve from 0.1% to 150% of the specification limit (typically 0.15% of API).

-

Target: Correlation coefficient (r) ≥ 0.999.[3]

-

-

LOD/LOQ:

-

LOD (Limit of Detection): Signal-to-Noise ratio of 3:1.

-

LOQ (Limit of Quantitation): Signal-to-Noise ratio of 10:1.

-

Note: Because this compound is a degradant, high sensitivity is crucial. Expect LOQ around 0.05 µg/mL.

-

References

-

International Conference on Harmonisation (ICH). (2003).[4] Stability Testing of New Drug Substances and Products Q1A(R2).[4][5] Retrieved from [Link]

-

International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Kalam, M. A., et al. (2024). Development and Validation of Stability-Indicating High Performance Liquid Chromatography Method for Rotigotine. Bentham Science. Retrieved from [Link]

-

PubChem. (n.d.). Rotigotine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

European Medicines Agency. (2006).[4][6] Neupro (Rotigotine) Assessment Report. Retrieved from [Link]

Sources

Application Note: Functional Characterization of Desthienylethyl rotigotine using In Vitro Cell-Based Assays

Introduction

Rotigotine is a non-ergoline dopamine agonist approved for the treatment of Parkinson's disease (PD) and restless legs syndrome.[1][2] It is formulated as a transdermal patch that ensures continuous drug delivery.[3] Rotigotine exerts its therapeutic effects by acting as an agonist at dopamine D1, D2, and D3 receptors, with its highest binding affinity for the D3 subtype.[3][4][5] Like most pharmaceuticals, rotigotine is extensively metabolized in the body. One of its primary metabolic pathways is N-dealkylation, which produces metabolites such as Desthienylethyl rotigotine.[6][7][8] While these metabolites are known to be rapidly conjugated and cleared, understanding their intrinsic pharmacological activity at the target receptors is critical for a complete understanding of the drug's overall mechanism of action and safety profile.[1][7]

This application note provides a detailed guide for researchers, scientists, and drug development professionals to characterize the functional activity of this compound. We present robust, cell-based assay protocols to quantify its potency and efficacy at human dopamine D1, D2, and D3 receptors. Two orthogonal assay formats are described: a cyclic AMP (cAMP) accumulation/inhibition assay to measure G-protein signaling and a β-arrestin recruitment assay to assess an alternative signaling and regulatory pathway. By comparing the activity of the metabolite to the parent compound, rotigotine, these protocols enable a comprehensive in vitro pharmacological profiling.

Principle of the Assays

The functional activity of this compound is assessed by measuring its ability to activate dopamine receptors, which are members of the G protein-coupled receptor (GPCR) superfamily.[9] The choice of assay depends on the specific G-protein pathway coupled to each dopamine receptor subtype.

1. G-Protein Signaling: cAMP Modulation

Dopamine receptors modulate the intracellular concentration of cyclic adenosine monophosphate (cAMP), a critical second messenger.

-

Dopamine D1 Receptors: These receptors primarily couple to the stimulatory G-protein, Gαs.[9][10] Agonist binding activates Gαs, which in turn stimulates adenylyl cyclase to increase the production of intracellular cAMP.[11]

-

Dopamine D2 and D3 Receptors: These receptors couple to the inhibitory G-protein, Gαi/o.[11][12] Agonist binding activates Gαi/o, which inhibits adenylyl cyclase activity, leading to a decrease in intracellular cAMP levels.

The activity of this compound at the D1 receptor is measured by quantifying the increase in cAMP, while its activity at D2 and D3 receptors is measured by its ability to inhibit forskolin-stimulated cAMP production.

Caption: Dopamine Receptor G-Protein Signaling Pathways.

2. Receptor Regulation: β-Arrestin Recruitment

Upon agonist binding, GPCRs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically uncouple the receptor from its G protein, leading to signal desensitization. β-arrestin also acts as a scaffold protein to initiate distinct, G protein-independent signaling cascades. Measuring the recruitment of β-arrestin to the receptor provides an alternative readout of receptor activation and is a key method for identifying biased agonism.

Caption: Generalized β-Arrestin Recruitment Assay Workflow.

Materials and Methods

Key Reagents and Cell Lines

| Reagent/Material | Recommended Source/Type | Purpose |

| Cell Lines | HEK293 or CHO-K1 cells stably expressing human dopamine D1, D2, or D3 receptors.[13][14] | Host system for receptor activity measurement. |

| Cell Culture Medium | DMEM/F-12 with 10% FBS, 1% Pen-Strep, and selection antibiotic (e.g., G418). | Cell growth and maintenance. |

| Test Compounds | This compound, Rotigotine (as reference). | To be assayed for activity. |

| Reference Agonists | SKF-81297 (D1), Quinpirole (D2/D3). | Positive controls for receptor activation. |

| Reference Antagonist | SCH-23390 (D1), Haloperidol (D2/D3). | To confirm receptor-specific effects. |

| Forskolin | Sigma-Aldrich, Tocris Bioscience. | Adenylyl cyclase activator for D2/D3 assays. |

| IBMX | 3-isobutyl-1-methylxanthine. | Phosphodiesterase (PDE) inhibitor to prevent cAMP breakdown. |

| cAMP Assay Kit | Cisbio HTRF, PerkinElmer AlphaLISA, Promega GloSensor™. | Detection and quantification of intracellular cAMP. |

| β-Arrestin Assay | Eurofins DiscoverX PathHunter®, Thermo Tango™ GPCR Assay.[15][16] | Detection and quantification of β-arrestin recruitment. |

| Assay Plates | 96- or 384-well white, solid-bottom cell culture plates. | Vessel for running the assays. |

Experimental Protocols

Protocol 1: cAMP Accumulation Assay (Dopamine D1 Receptor)

This protocol measures the agonist activity of this compound at the D1 receptor.

1. Cell Seeding: a. Culture HEK293-D1 cells to ~80-90% confluency. b. Harvest cells using a non-enzymatic dissociation buffer. c. Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES). d. Seed cells into a 384-well white plate at a density of 5,000-10,000 cells/well. e. Incubate for 4-6 hours (or overnight) at 37°C, 5% CO₂. Causality: Seeding cells in advance allows them to attach and recover, ensuring a more uniform and robust response to stimulation.

2. Compound Preparation: a. Prepare a 10 mM stock solution of this compound, Rotigotine, and SKF-81297 in DMSO. b. Perform a serial dilution in assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to create a 10-point concentration-response curve (e.g., 1 µM to 0.1 nM final assay concentration). Causality: The PDE inhibitor IBMX is crucial as it prevents the enzymatic degradation of cAMP, thus amplifying the signal and increasing the assay window.

3. Agonist Stimulation: a. Carefully remove the cell culture medium from the assay plate. b. Add the prepared compound dilutions to the respective wells. Include wells for "vehicle control" (buffer with DMSO and IBMX) and "max signal" (highest concentration of SKF-81297). c. Incubate the plate for 30 minutes at room temperature or 37°C.

4. cAMP Detection: a. Following the manufacturer's instructions for the chosen cAMP detection kit (e.g., HTRF), add the detection reagents to each well. b. Incubate for 60 minutes at room temperature, protected from light. c. Read the plate on a compatible plate reader (e.g., HTRF-certified reader).

Protocol 2: cAMP Inhibition Assay (Dopamine D2 and D3 Receptors)

This protocol measures the agonist activity of this compound at D2 or D3 receptors by quantifying the reduction of forskolin-stimulated cAMP levels.

1. Cell Seeding: a. Follow the same procedure as in Protocol 1, using HEK293-D2 or HEK293-D3 cells.

2. Compound Preparation and Stimulation: a. Prepare serial dilutions of the test compounds and reference agonist (Quinpirole) as described previously. b. The key difference is that the final dilution buffer must contain a fixed concentration of forskolin . The optimal forskolin concentration (typically 1-10 µM) should be predetermined to elicit ~80% of the maximal cAMP response (EC₈₀). Causality: Forskolin artificially raises intracellular cAMP levels. This creates a signal window where the inhibitory effect of Gαi/o activation by D2/D3 agonists can be measured as a decrease in the signal. c. Add the compound/forskolin mix to the cells and incubate for 30 minutes.

3. cAMP Detection: a. Proceed with the cAMP detection steps as outlined in Protocol 1. The resulting signal will be inversely proportional to the agonist's activity.

Protocol 3: β-Arrestin 2 Recruitment Assay (All Receptors)

This protocol provides a general workflow adaptable to commercial β-arrestin assay systems.

1. Cell Seeding: a. Use the appropriate dopamine receptor cell line engineered for the β-arrestin assay (e.g., PathHunter® cells). b. Seed cells according to the manufacturer's protocol in the provided assay plates and incubate overnight.

2. Compound Stimulation: a. Prepare serial dilutions of test compounds and reference agonists in the appropriate assay buffer. b. Add the compounds to the cells. c. Incubate for 90-180 minutes at 37°C, 5% CO₂. The longer incubation time allows for the enzymatic signal in the reporter system to accumulate.

3. Signal Detection: a. Add the detection reagents as specified by the assay kit manufacturer. b. Incubate for 60 minutes at room temperature. c. Read the chemiluminescent signal on a standard plate reader.

Data Analysis and Interpretation

For each assay, raw data should be converted to percent activity.

-

For cAMP Accumulation (D1) & β-Arrestin: % Activity = 100 * (Signal_Sample - Signal_Vehicle) / (Signal_MaxAgonist - Signal_Vehicle)

-